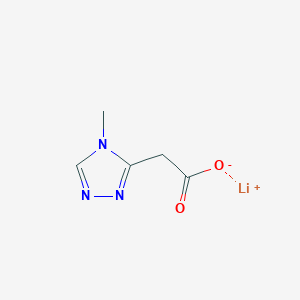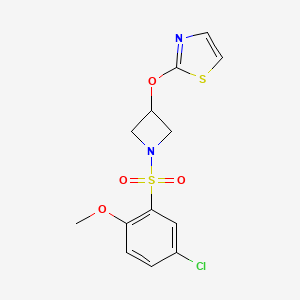![molecular formula C12H9N3O5 B2487202 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one CAS No. 797778-36-0](/img/structure/B2487202.png)
6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one" is part of a class of chemicals known for their distinct molecular, electronic, and supramolecular structures. These compounds exhibit significant intermolecular interactions, leading to various hydrogen bonding patterns and structural conformations, which are crucial for their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one" involves multi-step chemical reactions, starting with base components undergoing condensation, nitration, and functional group transformations. For example, synthesis routes include refluxing with acetic acid and fused ZnCl2, followed by condensation with urea and concentrated HCl in DMF to introduce nitro and hydroxy groups strategically on the pyrimidine ring (V., N., & K., 2022).
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives demonstrates polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. Supramolecular structures formed by these compounds vary from finite, zero-dimensional to more complex three-dimensional arrangements, depending on the specific substituents and intermolecular interactions present (A. Quesada et al., 2004).
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions, including hard and soft hydrogen bonds and aromatic pi...pi stacking interactions, which are essential for their reactivity. The presence of nitro and hydroxy groups on the pyrimidine ring enhances their chemical versatility, enabling further functionalization and reaction with other chemical entities (A. Quesada et al., 2004).
Applications De Recherche Scientifique
Spectroscopic Study of 4,6-Dihydroxypyrimidine Derivatives
A study examined the protonation of various 4,6-dihydroxypyrimidine derivatives, including 6-hydroxy-2-methylpyrimidine-4(3H)-one and 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one. It found that alkyl substituents increase the basicity of these compounds, while the nitro group decreases it. These compounds have potential applications in understanding molecular interactions and reactions in acidic mediums (Vu et al., 2021).
Synthesis of New Pyrimidine Derivatives
Research on the synthesis of new pyrimidine derivatives from 2-methyl-3-nitro- and 3-amino-2-methylchromones led to the creation of compounds like 2-substituted-6-(2-hydroxyphenyl)-4-methyl-5-nitropyrimidine. These derivatives have implications in the development of new materials and possibly in pharmaceutical applications (Tanaka et al., 1985).
Synthesis and Biological Evaluation of Pyrimidinone Derivatives
A 2022 study involved the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one. This compound exhibited excellent antimicrobial activities, suggesting its potential use in medical and health-related fields (Sherekar et al., 2022).
Ring Transformation in Pyrimidinones
The study of ring transformations in compounds like 3-Methyl-5-nitropyrimidin-4(3H)-one reveals their potential as synthetic equivalents for various chemical reactions. This research can aid in the development of new synthetic methodologies for complex molecules (Nishiwaki et al., 2003).
Antiviral, Antituberculostic, and Antibacterial Activities
A study on novel pyrimidine derivatives showed that these compounds have mild to potent antiviral, antituberculostic, and antibacterial activities, suggesting their potential use in the development of new therapeutic agents (Siddiqui et al., 2007).
Propriétés
IUPAC Name |
4-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-8-3-1-2-7(6-8)4-5-9-13-11(17)10(15(19)20)12(18)14-9/h1-6,16H,(H2,13,14,17,18)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHMBTWFQIUCI-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)